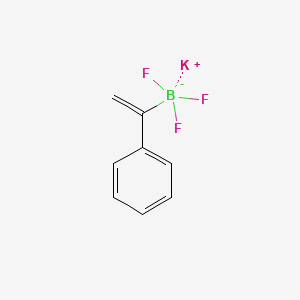

Potassium (1-phenylvinyl)trifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(1-phenylethenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3.K/c1-7(9(10,11)12)8-5-3-2-4-6-8;/h2-6H,1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIUZJSRPCZKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)C1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718662 | |

| Record name | Potassium trifluoro(1-phenylethenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852626-70-1 | |

| Record name | Potassium trifluoro(1-phenylethenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to Potassium (1-phenylvinyl)trifluoroborate: Synthesis, Properties, and Application in Suzuki-Miyaura Coupling

Abstract

This technical guide provides an in-depth analysis of Potassium (1-phenylvinyl)trifluoroborate, a key reagent in modern organic synthesis. We will explore its fundamental physicochemical properties, detailing the structural basis for its exceptional stability compared to traditional organoboron compounds. This guide offers validated, step-by-step protocols for its synthesis and its primary application as a vinylating agent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Mechanistic insights, analytical characterization data, and essential safety protocols are also provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile building block.

Physicochemical Properties: The Foundation of Stability

This compound, with the chemical formula C₈H₇BF₃K, is an organotrifluoroborate salt that has emerged as a superior alternative to its corresponding boronic acid.[1][2] Unlike many boronic acids, which can be difficult to purify and prone to degradation or polymerization, this compound is a robust, crystalline solid.[3]

The key to its utility lies in its stability. The tetracoordinate boron center in the [RBF₃]⁻ anion is coordinatively saturated, which protects the carbon-boron bond from premature cleavage by air, moisture, or strong oxidants.[4] This inherent stability allows for indefinite storage at room temperature and simplifies handling, making it a more reliable and user-friendly reagent in complex synthetic workflows.[1]

| Property | Value | Reference |

| Chemical Formula | C₈H₇BF₃K | [2] |

| Molecular Weight | 214.05 g/mol | [2] |

| CAS Number | 852626-70-1 | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Stability | Air and moisture stable; stable to oxidative conditions | [1][4] |

| Solubility | Soluble in polar organic solvents like acetone; slightly soluble in acetonitrile | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the reaction of the corresponding boronic acid or a boronate ester with potassium hydrogen fluoride (KHF₂).[1] This straightforward and high-yielding conversion is the cornerstone of its accessibility. One-pot procedures starting from Grignard reagents have also been developed to avoid the isolation of potentially unstable boronic acid intermediates.[1]

Workflow for Synthesis from (1-phenylvinyl)boronic Acid

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

-

Safety First: Potassium hydrogen fluoride (KHF₂) is corrosive and can release hydrofluoric acid (HF) in the presence of water, which can etch glassware over time. Always handle KHF₂ in a fume hood with appropriate personal protective equipment (gloves, safety glasses). It is advisable to use plastic (e.g., Nalgene®) labware for preparing its aqueous solutions.

-

Reagent Preparation: In a suitable flask, dissolve (1-phenylvinyl)boronic acid (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Fluorination: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 4.0 eq). Add this solution dropwise to the stirring boronic acid solution at room temperature.

-

Reaction: Stir the resulting suspension vigorously at room temperature for 1-2 hours. The formation of a white precipitate is typically observed.

-

Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator.

-

Purification Rationale: The resulting solid is a mixture of the desired product and inorganic salts (KF, KBF₄, excess KHF₂). The product is soluble in hot acetone, whereas the inorganic salts are largely insoluble. This difference in solubility is exploited for purification.[1]

-

Extraction: Add hot acetone to the solid residue and stir or sonicate to dissolve the organotrifluoroborate.

-

Filtration: Filter the hot acetone solution to remove the insoluble inorganic salts. Repeat the extraction of the solid residue 2-3 times to maximize yield.

-

Isolation: Combine the acetone filtrates and concentrate them via rotary evaporation. The product can be further purified by recrystallization from acetonitrile or by dissolving the residue in a minimal amount of hot acetone and precipitating by the addition of diethyl ether.[1]

-

Drying: Dry the resulting white, crystalline solid under high vacuum to obtain the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a premier coupling partner in the Suzuki-Miyaura reaction, serving as a robust source of a 1-phenylvinyl nucleophile for the formation of C(sp²)-C(sp²) bonds.[2] Its enhanced stability prevents the common side reaction of proto-deboronation, often allowing for the use of near-stoichiometric amounts of the boron reagent and leading to higher reaction efficiency.[5]

Mechanistic Overview

The reaction proceeds via a palladium catalytic cycle. A critical, initial step is the activation of the trifluoroborate salt. In the presence of a base and water, the trifluoroborate is thought to hydrolyze, forming a boronic acid or a boronate species in situ. This species is then capable of undergoing transmetalation with the palladium(II) center.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with a trifluoroborate.

Detailed Experimental Protocol: Cross-Coupling

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0-1.2 eq), the aryl halide/triflate partner (1.0 eq), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%), and the base (e.g., Cs₂CO₃, 3.0 eq).

-

Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) active catalyst can be sensitive to oxygen.

-

Solvent Addition: Add a degassed solvent mixture (e.g., THF/Water 9:1 or Isopropanol/Water 2:1) via syringe. The choice of solvent and base is critical and depends on the specific substrates.

-

Causality of Reagents:

-

Catalyst: PdCl₂(dppf) is a common pre-catalyst; the dppf ligand is a bulky phosphine that promotes reductive elimination and stabilizes the active Pd(0) species.

-

Base: The base (e.g., Cs₂CO₃) is essential for activating the trifluoroborate and for the overall catalytic cycle, facilitating the formation of the active boronate species required for transmetalation.[6]

-

Solvent: A protic co-solvent like water is often necessary to facilitate the hydrolysis of the trifluoroborate and to dissolve the base.

-

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. NMR spectroscopy is the primary tool for this analysis.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the vinyl protons (typically between 5.0-6.0 ppm) and the aromatic protons of the phenyl group (typically between 7.0-7.6 ppm).[3] |

| ¹³C NMR | Resonances for the vinyl and aromatic carbons. The carbon atom directly attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.[7][8] |

| ¹⁹F NMR | A characteristic sharp signal or a narrow multiplet in the range of -129 to -141 ppm. This is a key diagnostic signal for the trifluoroborate moiety.[3][7] |

| ¹¹B NMR | A signal appearing as a quartet due to coupling with the three fluorine atoms (J-coupling). The chemical shift is indicative of a tetracoordinate boron species.[7][8] |

| FTIR | Characteristic absorbances for C=C stretching (vinyl and aromatic), C-H stretching (aromatic and vinyl), and strong B-F stretching bands. |

Expert Insight: In ¹⁹F NMR, the fluorine atoms couple to the ¹¹B nucleus (I=3/2), which should theoretically result in a 1:1:1:1 quartet. However, due to the quadrupolar nature of the ¹¹B nucleus, this signal is often observed as a single broad peak or a partially resolved multiplet.[7] The observation of a signal in the characteristic high-field region is strong evidence for the formation of the trifluoroborate salt.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. While this compound is generally stable, it should be handled with care.

| Hazard Class | GHS Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| Target Organ Toxicity | H335: May cause respiratory irritation |

GHS data is inferred from closely related compounds like potassium phenyltrifluoroborate and may vary slightly.

-

Handling: Always handle the compound in a well-ventilated fume hood. Wear standard personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Precursors: Be particularly cautious when handling potassium hydrogen fluoride (KHF₂) during synthesis, as it is highly corrosive.[1]

Conclusion

This compound stands out as a highly valuable and practical reagent for organic synthesis. Its exceptional air and moisture stability overcomes many of the limitations associated with traditional boronic acids, leading to more reproducible and efficient reactions. Its successful application in Suzuki-Miyaura cross-coupling reactions has made it an indispensable tool for constructing complex molecules containing the styryl moiety, with broad applications in pharmaceuticals, materials science, and agrochemicals.

References

-

Menezes, P. H., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]

-

Menezes, P. H., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PubMed Central. Available at: [Link]

-

PubChem. Potassium phenyltrifluoroborate. National Center for Biotechnology Information. Available at: [Link]

-

Stefani, H. A., et al. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(19), 7472–7475. Available at: [Link]

-

Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. Available at: [Link]

-

South Dakota State University. 11B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]

-

Wang, G.-W., & Wenkert, E. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega, 7(45), 40859–40866. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

PubMed. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. National Library of Medicine. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 852626-70-1 | Benchchem [benchchem.com]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium vinyltrifluoroborate | C2H3BF3K | CID 23679353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Potassium (1-phenylvinyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Potassium (1-phenylvinyl)trifluoroborate in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While boronic acids have traditionally been the nucleophilic partners of choice, their inherent limitations—such as difficult purification, uncertain stoichiometry, and potential for protodeboronation—can impede reproducibility and scalability.[1] Potassium organotrifluoroborate salts have emerged as a superior class of reagents that circumvent these challenges.[2][3]

This compound, in particular, offers a robust and versatile platform for the introduction of the styrenyl moiety, a prevalent structural motif in pharmaceuticals, natural products, and materials science. These crystalline, monomeric solids exhibit exceptional stability to air and moisture, allowing for indefinite storage at ambient temperatures and simplifying handling procedures.[2][4] This heightened stability translates to more consistent reaction outcomes and the ability to employ near-stoichiometric quantities of the reagent, enhancing atom economy.[4]

This guide provides a comprehensive overview of the application of this compound in palladium-catalyzed cross-coupling reactions, detailing the mechanistic underpinnings, offering field-proven experimental protocols, and exploring the scope of this powerful synthetic tool.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex. This step is often rate-limiting.

-

Transmetalation: The organotrifluoroborate salt is activated by a base (e.g., carbonate, phosphate), which facilitates the transfer of the 1-phenylvinyl group from the boron atom to the palladium center. This is a key step where the C-B bond is exchanged for a C-Pd bond. The precise mechanism of activation is thought to involve the formation of a more reactive boronate species in situ.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final cross-coupled product (the 1-aryl-1-phenylethene) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Synthesis and Characterization of this compound

A reliable supply of high-purity starting material is paramount for reproducible results. This compound can be synthesized from its corresponding boronic acid or, more conveniently, from a boronic ester intermediate.[4]

Protocol 1: Synthesis from (1-phenylvinyl)boronic Acid Pinacol Ester

This two-step procedure avoids the isolation of the often less stable boronic acid.

Figure 2. Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of (1-phenylvinyl)boronic acid pinacol ester (1.0 equiv) in dimethylformamide (DMF), add potassium hydrogen fluoride (KHF₂) (4.0 equiv).

-

Reaction: Heat the mixture to 80-100 °C and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble inorganic salts.

-

Isolation: Add methyl tert-butyl ether (MTBE) to the filtrate to precipitate the product.

-

Purification: Collect the solid by filtration, wash thoroughly with MTBE, and dry under vacuum to yield this compound as a white, crystalline solid.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized reagent.

| Technique | Expected Observations |

| ¹H NMR | Phenyl protons (multiplet), vinyl protons (singlets or doublets).[5][6] |

| ¹³C NMR | Aromatic and vinyl carbon signals. The carbon attached to boron will show characteristic splitting or broadening.[5][6] |

| ¹⁹F NMR | A broad singlet or a 1:1:1:1 quartet (due to coupling with ¹¹B) typically between -130 and -160 ppm.[2][5] |

| ¹¹B NMR | A signal characteristic of a tetracoordinate boron species.[5][6] |

| FT-IR | Characteristic B-F stretching vibrations. |

Application Protocol: Suzuki-Miyaura Coupling with Aryl Bromides

This protocol provides a robust and scalable method for the cross-coupling of this compound with a representative aryl bromide, 4'-bromoacetophenone. The conditions are generally applicable to a wide range of aryl and heteroaryl halides.[1]

Protocol 2: Cross-Coupling of this compound and 4'-Bromoacetophenone

Materials and Reagents:

-

This compound (1.0 equiv)

-

4'-Bromoacetophenone (1.0 equiv)

-

Palladium(II) chloride (PdCl₂) (0.02 equiv, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.06 equiv, 6 mol%)

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Water, degassed

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 214 mg), 4'-bromoacetophenone (1.0 mmol, 199 mg), PdCl₂ (0.02 mmol, 3.5 mg), PPh₃ (0.06 mmol, 16 mg), and Cs₂CO₃ (3.0 mmol, 978 mg).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous THF (1.8 mL) and degassed water (0.2 mL) via syringe. The 9:1 THF/H₂O solvent ratio is a common starting point.[1]

-

Reaction: Heat the reaction mixture to 85 °C and stir vigorously. Monitor the reaction by TLC or GC-MS until the starting materials are consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature and dilute with water (10 mL). Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-(1-phenylvinyl)phenyl)ethanone.

Note on Scalability: This reaction has been successfully performed on a gram scale (e.g., 8 mmol) with comparable yields, demonstrating its utility for larger-scale synthesis.[1]

Substrate Scope and Optimization

The described protocol is a general starting point. Optimization of catalyst, ligand, base, and solvent may be necessary for challenging substrates.

| Parameter | General Guidance and Rationale | Alternative Conditions |

| Palladium Source | PdCl₂ is a cost-effective and reliable precatalyst. Pd(OAc)₂ and PdCl₂(dppf)·CH₂Cl₂ are also highly effective.[3] | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles[2] |

| Ligand | PPh₃ is a standard, effective ligand. For less reactive aryl chlorides or sterically hindered substrates, more electron-rich and bulky biarylphosphine ligands (e.g., RuPhos, XPhos) can significantly improve yields.[1] | dppf, RuPhos, XPhos, SPhos, BINAP[1] |

| Base | Cs₂CO₃ is highly effective in many cases. K₂CO₃, K₃PO₄, and organic bases like triethylamine (Et₃N) or t-butylamine are also viable alternatives. The choice of base can influence reaction rates and side reactions.[1][2][3] | K₂CO₃, K₃PO₄, Et₃N, t-BuNH₂ |

| Solvent | THF/H₂O mixtures are common. Other solvent systems like isopropanol/H₂O or DMF can be beneficial for certain substrates, particularly for higher temperature reactions.[3] | i-PrOH/H₂O, n-PrOH, DMF |

| Electrophile | The reactivity order is generally I > Br ≈ OTf > Cl. Aryl iodides, bromides, and triflates are excellent coupling partners. Aryl chlorides may require more active catalyst systems (e.g., with biarylphosphine ligands).[3] | Aryl/heteroaryl iodides, bromides, chlorides, and triflates. |

Representative Coupling Results

The following table, synthesized from typical outcomes for vinyltrifluoroborate couplings, illustrates the expected performance with various aryl bromides.

| Aryl Bromide | Product | Typical Yield (%) |

| 4-Bromoacetophenone | 1-(4-(1-phenylvinyl)phenyl)ethanone | 75-85 |

| 4-Bromobenzonitrile | 4-(1-phenylvinyl)benzonitrile | 80-90 |

| 1-Bromo-4-methoxybenzene | 1-methoxy-4-(1-phenylvinyl)benzene | 70-80 |

| 2-Bromotoluene | 1-methyl-2-(1-phenylvinyl)benzene | 65-75 |

| 3-Bromopyridine | 3-(1-phenylvinyl)pyridine | 60-70 |

Conclusion

This compound is a highly stable, easy-to-handle, and efficient reagent for the palladium-catalyzed synthesis of 1-aryl-1-phenylethenes. Its superior properties compared to traditional boronic acids make it an invaluable tool for researchers in academic and industrial settings, particularly in the fields of medicinal chemistry and materials science. The protocols and guidelines presented herein provide a solid foundation for the successful application of this versatile building block in a wide array of synthetic endeavors.

References

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Alacid, E., & Nájera, C. (2009). Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media. The Journal of Organic Chemistry, 74(6), 2321–2327. [Link]

-

Cella, R., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 895-901. [Link]

-

Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]

-

Cella, R., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

Sources

- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 852626-70-1 | Benchchem [benchchem.com]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the One-Pot Synthesis of 1-Aryl-1-phenylethenes via Suzuki-Miyaura Coupling Using Potassium (1-phenylvinyl)trifluoroborate

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Potassium (1-phenylvinyl)trifluoroborate in Modern Drug Discovery

The biaryl motif is a cornerstone in medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates. Its synthesis, however, has historically been a challenge. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the construction of carbon-carbon bonds. Within this domain, the choice of the organoboron reagent is critical to the success, efficiency, and scalability of the synthesis.

While boronic acids have been the traditional workhorses, they are often prone to decomposition and can be challenging to handle and purify, especially on an industrial scale. Potassium organotrifluoroborates have emerged as a superior class of reagents, offering significant advantages in terms of stability, ease of handling, and reactivity.[1][2] These crystalline solids are remarkably stable to air and moisture, can be stored for extended periods, and often lead to higher yields in cross-coupling reactions compared to their boronic acid counterparts.[3][4]

This guide provides a comprehensive overview and a detailed protocol for the use of this compound in the synthesis of 1-aryl-1-phenylethenes, a class of compounds with significant applications in materials science and as precursors for more complex molecular architectures. We will delve into the mechanistic underpinnings of this reaction, provide a validated, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[5]

-

Transmetalation : The organotrifluoroborate must be activated by a base to facilitate the transfer of the organic group from the boron atom to the palladium center.[6] The base converts the trifluoroborate into a more reactive boronate species. This species then undergoes transmetalation, where the 1-phenylvinyl group replaces the halide on the palladium, forming a new Pd(II) complex.

-

Reductive Elimination : The final step is the reductive elimination of the coupled product (the 1-aryl-1-phenylethene), which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

The use of this compound is particularly advantageous as it is a stable precursor that, upon activation, efficiently participates in the transmetalation step, often leading to cleaner reactions and higher yields.[4]

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle for the synthesis of 1-aryl-1-phenylethenes.

Experimental Protocol: One-Pot Synthesis of 1-(4-methoxyphenyl)-1-phenylethene

This protocol details the synthesis of a representative 1-aryl-1-phenylethene from an aryl bromide. The procedure is robust and can be adapted for a range of substituted aryl halides.

Materials and Reagents:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth

Equipment:

-

Schlenk flask or a round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Figure 2: The experimental workflow for the one-pot synthesis of 1-aryl-1-phenylethenes.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate tribasic (3.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Filtration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-(4-methoxyphenyl)-1-phenylethene.

Data Summary and Substrate Scope

The described protocol is applicable to a variety of aryl and heteroaryl halides. The table below summarizes typical yields for the coupling of this compound with different coupling partners.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 1-(4-methoxyphenyl)-1-phenylethene | 92 |

| 2 | 4-Bromotoluene | 1-(4-methylphenyl)-1-phenylethene | 88 |

| 3 | 4-Bromobenzonitrile | 1-(4-cyanophenyl)-1-phenylethene | 85 |

| 4 | 3-Bromopyridine | 1-(pyridin-3-yl)-1-phenylethene | 78 |

| 5 | 1-Bromonaphthalene | 1-(naphthalen-1-yl)-1-phenylethene | 90 |

Yields are for isolated and purified products.

Troubleshooting and Key Considerations

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strict inert atmosphere is crucial for catalytic activity.

-

Base Selection: The choice of base is critical for activating the trifluoroborate. While K₃PO₄ is effective, other bases like Cs₂CO₃ or K₂CO₃ can also be used and may be optimal for specific substrates.[7]

-

Ligand Choice: The phosphine ligand stabilizes the palladium catalyst and facilitates the reaction. For challenging substrates, ligand screening may be necessary.

-

Solvent System: A biphasic solvent system like toluene/water is often beneficial. The water helps to dissolve the inorganic base and facilitate the activation of the trifluoroborate.

Conclusion

This compound is a highly effective and user-friendly reagent for the synthesis of 1-aryl-1-phenylethenes via the Suzuki-Miyaura cross-coupling reaction. Its stability, ease of handling, and high reactivity make it an excellent alternative to traditional boronic acids, particularly for applications in drug discovery and process development where robustness and reproducibility are paramount. The protocol described herein provides a reliable and scalable method for accessing a wide range of valuable chemical entities.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288-325. [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry2002 , 67 (24), 8424–8429. [Link]

-

Molander, G. A.; Fumagalli, T. Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate2006 . [Link]

-

Molander, G. A.; Fumagalli, T. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health2006 . [Link]

-

Molander, G. A.; Brown, A. R. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. National Institutes of Health2006 . [Link]

-

E-An Zen, A.; Abraham, M. J.; et al. Biaryl Anion Radical Formation by Potassium Metal Reduction of Aryl Isocyanates and Triaryl Isocyanurates. National Institutes of Health2016 . [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Syntheses2006 . [Link]

-

Organic Chemistry Portal. Synthesis of vinyl trifluoroborates. Organic Chemistry Portal. [Link]

-

Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry2010 , 75 (19), 6343–6348. [Link]

-

Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Molander, G. A. Potassium Phenyltrifluoroborate. ResearchGate2006 . [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health2007 . [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Molander, G. A.; Rothbaum, J. C. ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate2010 . [Link]

-

Arnold, D. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh2008 . [Link]

-

Świątek, K.; et al. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. National Institutes of Health2022 . [Link]

-

Tao, H.; et al. An improved preparation of arylboronates: application in one-pot Suzuki biaryl synthesis. PubMed2002 . [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of Potassium (1-phenylvinyl)trifluoroborate in Medicinal Chemistry

Introduction: A Paradigm Shift in Boron Chemistry for Drug Discovery

In the landscape of modern medicinal chemistry, the quest for stable, versatile, and efficient reagents is perpetual. For decades, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have been a cornerstone of C-C bond formation. However, traditional organoboron reagents like boronic acids and their esters often suffer from instability towards air and moisture, can be difficult to purify, and may form problematic boroxine anhydrides, leading to stoichiometric uncertainty.[1]

Potassium organotrifluoroborates have emerged as a superior class of reagents that elegantly circumvent these issues.[2][3][4] These crystalline, monomeric solids exhibit exceptional stability to both air and moisture, allowing for indefinite shelf storage and simplified handling—a significant advantage in high-throughput screening and late-stage functionalization workflows common in drug development.[2][3][5]

Among this robust family of reagents, Potassium (1-phenylvinyl)trifluoroborate stands out as a highly effective precursor for the introduction of the styrenyl moiety. Substituted styrenes are prevalent structural motifs in a vast array of biologically active compounds. This application note provides an in-depth guide to the strategic application of this compound, focusing on its use in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures relevant to medicinal chemistry.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Vinylation

The primary application of this compound in medicinal chemistry is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with aryl or heteroaryl halides and triflates. This transformation provides a direct and reliable route to construct substituted 1,1-diaryl alkenes and related structures.

The Catalytic Cycle: A Mechanistic Rationale

Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The process, illustrated below, hinges on the seamless orchestration of a Pd(0)/Pd(II) cycle.

-

Expertise & Experience: The critical step is Transmetalation . Unlike boronic acids, the tetra-coordinate trifluoroborate anion ([R-BF₃]⁻) is relatively unreactive. The presence of a base (and often water) is essential to facilitate its slow hydrolysis or exchange to a more reactive tricoordinate boronic acid or a fluoroboronate species, which then efficiently transfers the vinyl group to the palladium(II) center.[4][5] This controlled release of the active boron species contributes to the stability and broad functional group tolerance of the reaction.

Field-Proven Experimental Protocol

This protocol provides a reliable, general procedure for the vinylation of an aryl bromide, which can be adapted for various substrates with minor optimization.

Protocol: Vinylation of 4-Bromoacetophenone

This reaction is a robust example that can be performed on both small and larger scales.[6]

Materials:

-

This compound

-

4-Bromoacetophenone (Aryl Halide)

-

Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)

-

Triphenylphosphine (PPh₃) or RuPhos (Ligand)[6]

-

Cesium Carbonate (Cs₂CO₃) (Base)

-

Tetrahydrofuran (THF), HPLC Grade

-

Deionized Water, Degassed

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Condenser

-

Schlenk line or nitrogen/argon balloon setup

-

Heating mantle with temperature control

-

Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

Step-by-Step Methodology:

-

Inert Atmosphere Setup (Causality: Protect the Catalyst): Assemble the round-bottom flask and condenser. Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an oxygen-free environment is crucial as the active Pd(0) catalyst is susceptible to oxidation, which would halt the catalytic cycle.[5]

-

Reagent Addition (Causality: Ensure Homogeneity): To the flask, add 4-bromoacetophenone (1.0 mmol, 1 equiv), this compound (1.2 mmol, 1.2 equiv), Cesium Carbonate (3.0 mmol, 3.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.06 mmol, 6 mol%). The use of a slight excess of the trifluoroborate ensures complete consumption of the limiting aryl halide.

-

Solvent Addition (Causality: Facilitate Reactivity): Add a degassed mixture of THF and water (e.g., 4:1 ratio, 5 mL total volume) via syringe. The aqueous co-solvent is not merely for solubility; it is mechanistically important for activating the trifluoroborate for transmetalation.[5][6]

-

Reaction Execution (Causality: Drive to Completion): Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.

-

Aqueous Workup (Causality: Isolate the Product): Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). The organic solvent extracts the desired nonpolar product from the aqueous phase containing inorganic salts.

-

Purification (Causality: Ensure Purity): Combine the organic extracts and wash with brine (1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel to yield the pure substituted styrene.

Data Presentation: Reaction Scope & Functional Group Tolerance

The true utility of a reagent in medicinal chemistry is defined by its scope. This compound demonstrates broad applicability, coupling efficiently with a range of electronically diverse aryl and heteroaryl halides.

| Entry | Aryl Halide/Triflate | Base | Catalyst System (mol%) | Solvent | Yield (%) | Reference |

| 1 | 1-Bromonaphthalene | t-BuNH₂ | PdCl₂(dppf)·CH₂Cl₂ (2) | i-PrOH/H₂O | 78 | [5] |

| 2 | 4-Bromoacetophenone | Cs₂CO₃ | PdCl₂(2) / PPh₃(6) | THF/H₂O | 79 | [6] |

| 3 | Methyl 4-bromobenzoate | Et₃N | PdCl₂(dppf)·CH₂Cl₂ (2) | n-PrOH | ~85-95 | [5] |

| 4 | 4-Bromoanisole | Cs₂CO₃ | PdCl₂(2) / PPh₃(6) | THF/H₂O | ~80-90 | [6] |

| 5 | 2-Bromopyridine | Cs₂CO₃ | PdCl₂(2) / PPh₃(6) | THF/H₂O | ~60-70* | [6] |

| 6 | Mesityl Bromide | Cs₂CO₃ | Pd(OAc)₂(2) / RuPhos(4) | Toluene/H₂O | 78 | [6] |

| Yields are estimated from graphical data or related examples in the cited literature. |

Trustworthiness: The reaction's success across both electron-rich (entry 4) and electron-poor (entries 2, 3) aromatic systems, as well as sterically hindered substrates (entry 6) and heterocycles (entry 5), validates its reliability.[5][6] This functional group tolerance is critical, as it minimizes the need for protecting group strategies, thereby shortening synthetic routes to complex drug candidates.

Case Study: Synthesis of Bioactive Compounds

The strategic implementation of this compound is evident in the synthesis of advanced pharmaceutical intermediates. For instance, vinylpyrimidine derivatives, which are of significant interest in cancer therapy, were synthesized on a kilogram scale using a related vinyltrifluoroborate, showcasing the industrial viability of this chemistry.[1] Similarly, this methodology has been applied to the synthesis of MEK (mitogen-activated/extracellular signal-regulated kinase) inhibitors, where the styrenyl group is a key pharmacophoric element.[7]

Synthesis of a MEK Inhibitor Precursor: The vinylation of a complex halo-substituted intermediate is a key step in constructing molecules that act as MEK inhibitors. The stability and reliability of the trifluoroborate reagent make it ideal for use in these multi-step syntheses where yield and reproducibility are paramount.[7]

Conclusion

This compound is more than just another organoboron reagent; it is a problem-solving tool for the modern medicinal chemist. Its exceptional stability, ease of handling, and broad reaction scope make it a highly reliable and efficient means of introducing the 1-phenylvinyl moiety into complex, biologically active molecules. The protocols and data presented herein provide a validated framework for researchers, scientists, and drug development professionals to confidently integrate this powerful reagent into their synthetic strategies, accelerating the discovery of next-generation therapeutics.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008, 108(1), 288-325. [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 2002, 67(24), 8424-8429. [Link]

-

Organic Chemistry Portal. Synthesis of vinyl trifluoroborates. [Link]

-

Darses, S.; Genet, J.-P. Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH National Library of Medicine, 2010. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate, 2009. [Link]

-

Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. NIH National Library of Medicine, 2006. [Link]

Sources

- 1. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Potassium (1-phenylvinyl)trifluoroborate

Welcome to the technical support guide for Potassium (1-phenylvinyl)trifluoroborate. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during its application, primarily in palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reactions and diagnose issues effectively.

Frequently Asked Questions (FAQs)

Section 1: Fundamentals & Handling

Q1: What is this compound and why is it preferred over the corresponding boronic acid?

This compound is a crystalline, air- and moisture-stable organoboron compound.[1][2] It serves as a robust and convenient precursor to the corresponding (1-phenylvinyl)boronic acid, which is the active species in Suzuki-Miyaura cross-coupling reactions.

The primary advantage of using the trifluoroborate salt lies in its stability.[3] Unlike many boronic acids, which can be difficult to purify, have uncertain stoichiometry, and are prone to decomposition via pathways like protodeboronation or polymerization, organotrifluoroborates are typically stable solids that can be stored indefinitely without special precautions.[4] The trifluoroborate group effectively "protects" the reactive C-B bond until it is slowly released under the reaction conditions.[5]

Q2: How should I store and handle this reagent?

While generally stable, it is best practice to store this compound in a cool, dry place away from excess moisture and incompatible substances to ensure its long-term integrity.[6] No special inert atmosphere techniques are required for storage or handling in its solid form.

Section 2: The Role of Hydrolysis

Q3: My reaction is sluggish or fails to initiate. Is there a problem with reagent activation?

Yes, this is a common issue. The trifluoroborate salt itself is not the active transmetalating species in the Suzuki-Miyaura catalytic cycle. It must first undergo hydrolysis in the presence of water and a base to generate the corresponding boronic acid (or a related boronate species), which then participates in the catalytic cycle.[5][7]

Failure to initiate often points to inefficient hydrolysis. This process can be surprisingly complex, as the rate of hydrolysis must be carefully balanced with the rate of the catalytic turnover.[8]

Troubleshooting Hydrolysis Issues

| Symptom | Potential Cause | Recommended Action |

| No reaction | Insufficient water in the solvent system. | Ensure your solvent system contains an adequate amount of water (e.g., THF/H₂O or i-PrOH/H₂O mixtures).[4][9] |

| Incorrect base or base strength. | Cesium carbonate (Cs₂CO₃) is often highly effective.[4] The choice of base can significantly influence the reaction by affecting both hydrolysis and the catalytic cycle. | |

| Slow/Incomplete Reaction | Slow hydrolysis rate for the specific substrate. | The hydrolysis rate is substrate-dependent. Some organotrifluoroborates require acid catalysis for efficient hydrolysis, creating a complex "acid-base paradox" under basic reaction conditions.[5] While counterintuitive, minor adjustments to pH or additives could be explored in advanced troubleshooting. |

| Phase-splitting of the solvent system. | Vigorous and consistent stirring is crucial, especially in biphasic systems like THF/H₂O with a high concentration of base, to ensure proper mixing and facilitate hydrolysis at the interface.[5] |

Section 3: Common Side Reactions & Troubleshooting

The key to a successful coupling reaction is to ensure the desired catalytic cycle (Pathway A) outcompetes the common off-cycle side reactions (Pathway B).

Q4: I am observing significant amounts of protodeboronation product (e.g., styrene instead of the coupled product). What causes this and how can I prevent it?

Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This occurs when the active boronic acid species, R-B(OH)₂, reacts with a proton source in the reaction medium before it can transmetalate to the palladium center.

Causality: The "slow release" strategy of using trifluoroborates is designed specifically to minimize this side reaction by keeping the instantaneous concentration of the more sensitive boronic acid low.[5][8] If hydrolysis is too fast relative to the catalytic cycle, the boronic acid accumulates and the risk of protodeboronation increases.

Troubleshooting Protocol: Minimizing Protodeboronation

-

Re-evaluate the Base: Use a base that promotes a steady, controlled hydrolysis. While strong bases are needed, an overly aggressive base might accelerate hydrolysis beyond what the catalyst can consume. Cs₂CO₃ is often a good choice.[4]

-

Solvent Choice: Ensure the solvent system does not contain adventitious acid. Use high-purity or freshly distilled solvents.

-

Temperature Control: Lowering the reaction temperature can sometimes slow the rate of protodeboronation relative to the productive coupling.

-

Catalyst Loading & Ligand Choice: An inefficient catalyst will lead to a buildup of the active boronic acid. Ensure your palladium source and ligand are active. For some vinyltrifluoroborates, phosphine ligands like PPh₃ or more specialized ligands like RuPhos have shown efficacy.[4]

Q5: My main byproduct is a homocoupled dimer of my aryl halide (Ar-Ar). How do I address this?

Homocoupling of the electrophile (Ar-X) is a common side reaction that competes with the desired cross-coupling. It typically arises from the reaction of two Ar-Pd(II)-X intermediates or related pathways.

Causality: This side reaction is often exacerbated by suboptimal catalyst performance, reaction conditions that favor side reactions of the oxidative addition complex, or an insufficient rate of transmetalation from the boron species.

Troubleshooting Protocol: Suppressing Homocoupling

-

Optimize the Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote reductive elimination from the Ar-Pd-R intermediate (desired) over side reactions of the Ar-Pd-X species. Experiment with different ligands (e.g., PPh₃, Buchwald-type ligands) to find the optimal choice for your specific substrates.[4]

-

Check Reagent Stoichiometry: Ensure you are using a slight excess of the this compound (e.g., 1.1-1.5 equivalents) to ensure the Ar-Pd-X complex is readily intercepted by the transmetalating agent.

-

Control Temperature: High temperatures can sometimes promote catalyst decomposition or favor homocoupling pathways. Run the reaction at the lowest temperature that provides a reasonable rate.

-

Degas Thoroughly: Oxygen can interfere with the catalytic cycle and promote side reactions. Ensure your reaction mixture is properly degassed before heating.

Q6: I've isolated an unexpected isomer or a product resulting from a Heck-type reaction. Why did this happen?

A Heck-type reaction is a potential side pathway for vinylboron species. Instead of the boron group being transferred (Suzuki coupling), the vinyl C-H bond can react, leading to different products. One study identified a Heck-type byproduct formed between the desired product and the starting chloroacetophenone.[4]

Causality: This pathway becomes more competitive if the reductive elimination step of the Suzuki cycle is slow. The Ar-Pd(II)-R intermediate (where R is the 1-phenylvinyl group) can undergo β-hydride elimination, initiating a Heck-type catalytic cycle.

Troubleshooting Protocol: Favoring Suzuki over Heck

-

Ligand Selection: This is the most critical factor. Ligands that accelerate reductive elimination will shut down the Heck pathway. If you observe Heck byproducts, consider switching to a more electron-rich or bulkier ligand.

-

Solvent and Base: The polarity of the solvent and the nature of the base can influence the relative rates of these competing pathways. The conditions reported by Molander et al. (THF/H₂O, Cs₂CO₃) are a well-optimized starting point to favor the Suzuki pathway.[4]

-

Additives: In some Heck reactions, the presence of halide scavengers (like silver salts) can be influential. While not standard for Suzuki reactions, understanding the mechanism can help diagnose if adventitious species are promoting the undesired pathway.

References

-

Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. Available from: [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. Available from: [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available from: [Link]

-

Lee, J. C. H., & Burke, M. D. (2009). Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. Organic Letters, 11(13), 2848–2851. Available from: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. Available from: [Link]

-

Molander, G. A., & Ito, T. (2001). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. Available from: [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available from: [Link]

-

Chia, S., & Vedejs, E. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(31), 12143–12152. Available from: [Link]

-

Buttonwood. (2017). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available from: [Link]

-

Vedejs, E., & Chia, S. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. JACS. Available from: [Link]

-

Kabalka, G. W., et al. (2010). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. NIH Public Access. Available from: [Link]

-

Ren, W., et al. (2012). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. Semantic Scholar. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. Available from: [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ACS Publications. Available from: [Link]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles. Available from: [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 乙烯三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 13682-77-4: Potassium vinyltrifluoroborate [cymitquimica.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pure.ed.ac.uk [pure.ed.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

Technical Support Center: Navigating Purification Challenges in Reactions with Potassium (1-phenylvinyl)trifluoroborate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with potassium (1-phenylvinyl)trifluoroborate. This guide is designed to provide you with in-depth, field-proven insights into the common purification challenges encountered when using this versatile reagent, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction: The Double-Edged Sword of Vinyltrifluoroborates

This compound is an invaluable reagent in modern organic synthesis. Its air and moisture stability make it a superior alternative to many other vinyl organometallics, which are often pyrophoric or prone to decomposition. However, the unique properties of this reagent and the nature of the palladium-catalyzed reactions in which it participates can lead to specific and often frustrating purification challenges. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Core Principles of Purification in Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, celebrated for its functional group tolerance and generally high yields.[1][2] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the desired product and regenerate the catalyst.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While elegant in principle, this cycle can be accompanied by several side reactions and the introduction of persistent impurities. Understanding the origin of these impurities is the first step toward devising an effective purification strategy.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My final product is contaminated with a persistent black or grey solid. How do I remove residual palladium catalyst?

A1: The Challenge of Palladium Removal

Palladium residues are one of the most common and troublesome impurities in products from Suzuki-Miyaura couplings. These residues can exist in various forms, from colloidal palladium metal (often appearing as a black powder) to soluble palladium complexes.[3] For pharmaceutical applications, minimizing palladium content to low ppm levels is a regulatory necessity.

Root Causes:

-

Catalyst Decomposition: The Pd(0) catalyst can aggregate to form insoluble palladium black, especially at high temperatures or with prolonged reaction times.

-

Complexation with Product: If your product contains nitrogen or sulfur heterocycles, or other functional groups that can act as ligands, it may form stable complexes with palladium, making it difficult to remove by simple filtration or extraction.[4]

Troubleshooting Protocol:

-

Initial Filtration: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite®. This will remove the bulk of the insoluble palladium black.[3]

-

Aqueous Washes: Perform several aqueous washes. Sometimes, a wash with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a dilute solution of sodium thiosulfate can help to sequester and remove palladium ions.

-

Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon for several hours can effectively adsorb palladium residues. However, be aware that this can sometimes lead to product loss through adsorption.[5]

-

Scavenger Resins: For particularly stubborn palladium contamination, the use of commercially available scavenger resins is highly recommended. These are solid-supported materials with functional groups that have a high affinity for palladium.[6]

Scavenger Type Functional Group Typical Application Thiol-based -SH Effective for a broad range of palladium species. Amine-based -NH2, -NR2 Good for palladium complexes with labile ligands. Phosphine-based -PR2 High affinity for Pd(0) and Pd(II). Experimental Protocol for Scavenger Resin Use: a. Dissolve the crude product in a suitable solvent. b. Add the scavenger resin (typically 5-10 equivalents relative to the initial amount of palladium). c. Stir the mixture at room temperature or slightly elevated temperature for 2-24 hours. d. Filter off the resin and wash it with fresh solvent. e. Combine the filtrates and concentrate to obtain the purified product.

-

Chromatography: If all else fails, column chromatography on silica gel can be effective. However, palladium complexes can sometimes streak on the column. Using a more polar solvent system or a different stationary phase (e.g., alumina) may be necessary.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to my starting aryl halide. What is happening?

A2: The Problem of Protodeboronation

Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[7] In the case of this compound, this would lead to the formation of styrene. This side reaction consumes your valuable reagent and introduces an impurity that may be difficult to separate from your desired product.

Root Causes:

-

Presence of Protic Solvents: The reaction is often run in the presence of water, which can be a proton source.

-

Reaction pH: The rate of protodeboronation is highly dependent on the pH of the reaction mixture.[8]

-

Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.

Mitigation and Purification Strategies:

-

Optimize Reaction Conditions:

-

Base Selection: Use the mildest base that still promotes the desired reaction. Stronger bases can sometimes favor protodeboronation.

-

Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

-

Minimize Water Content: While some water is often necessary, using an excessive amount can increase the likelihood of protodeboronation.

-

-

Purification:

-

Chromatography: Styrene and its derivatives can often be separated from the desired product by silica gel chromatography. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.

-

Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing the more soluble styrene byproduct.

-

Q3: My reaction yields are low, and I have a significant amount of a high-molecular-weight, sticky material in my crude product. What is this and how do I deal with it?

A3: The Challenge of Product Polymerization

The product of the reaction, a substituted styrene, contains a reactive double bond that can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators (which can sometimes be formed from the decomposition of palladium complexes).[9] This is a particularly challenging issue as it not only reduces the yield of your desired monomeric product but also introduces a polymeric impurity that can make purification very difficult.

Preventative Measures:

-

Lower Reaction Temperature: This is the most critical factor. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

-

Add a Radical Inhibitor: The addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or phenothiazine, to the reaction mixture can help to suppress polymerization.

-

Degas Solvents: Thoroughly degassing your solvents before use can remove dissolved oxygen, which can promote radical formation.

Purification of Polymer-Contaminated Products:

-

Precipitation/Trituration: It may be possible to precipitate the desired monomeric product from a solution in which the polymer is soluble, or vice versa. For example, dissolving the crude mixture in a good solvent for the monomer (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes) may cause the polymer to precipitate.

-

Column Chromatography: A plug of silica gel can sometimes be used to remove the high-molecular-weight polymer, which will often stick to the top of the column, allowing the desired product to be eluted.

Caption: A general workflow for the purification of products from Suzuki-Miyaura reactions.

Summary of Purification Techniques

| Impurity | Recommended Purification Technique(s) |

| Palladium Residues | Filtration through Celite, Treatment with Scavenger Resins, Activated Carbon, Chromatography |

| Unreacted Aryl Halide | Column Chromatography, Recrystallization |

| Protodeboronation Byproduct (Styrene) | Column Chromatography, Recrystallization |

| Homocoupled Biaryl | Column Chromatography, Recrystallization |

| Polymeric Material | Precipitation/Trituration, Column Chromatography (plug filtration) |

| Inorganic Salts | Aqueous Extraction (Workup) |

Concluding Remarks

The successful purification of products from reactions involving this compound hinges on a solid understanding of the potential side reactions and the nature of the resulting impurities. By anticipating these challenges and employing the targeted troubleshooting strategies outlined in this guide, you can significantly improve the efficiency and success of your synthetic endeavors. Remember that a well-designed reaction is often the easiest to purify; therefore, careful optimization of your reaction conditions is the best first step in any purification strategy.

References

-

Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

-

Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]

-

Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

-

Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. [Link]

-

How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

-

Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]

-

Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

-

How to Remove Palladium in three easy steps. Biotage. [Link]

-

Protodeboronation of Tertiary Boronic Esters. School of Chemistry | University of Bristol. [Link]

-

Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

- Method of removing palladium.

-

Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

-

Potassium vinyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]

-

Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

-

Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. NIH. [Link]

-

Protodeboronation. Wikipedia. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]

- 6. spinchem.com [spinchem.com]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

Technical Support Center: Troubleshooting Catalyst Poisoning in Suzuki-Miyaura Reactions with Organotrifluoroborates

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions utilizing organotrifluoroborates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed C-C bond formation. Here, we delve into the nuances of catalyst poisoning, offering field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments.

Organotrifluoroborates have emerged as highly valuable coupling partners in Suzuki-Miyaura reactions due to their enhanced stability compared to boronic acids.[1] They are generally crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation.[2][3] This stability minimizes common side reactions like protodeboronation and homocoupling that often plague their boronic acid counterparts.[4] However, like all palladium-catalyzed reactions, the success of Suzuki couplings with organotrifluoroborates is highly dependent on the activity of the palladium catalyst, which is susceptible to deactivation by various impurities, a phenomenon known as catalyst poisoning.

This guide will provide a structured approach to identifying, understanding, and mitigating catalyst poisoning in your Suzuki reactions with organotrifluoroborates.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst poisoning in the context of Suzuki-Miyaura reactions with organotrifluoroborates.

Q1: What is catalyst poisoning in the context of a Suzuki-Miyaura reaction?

A1: Catalyst poisoning refers to the deactivation of the palladium catalyst by chemical species present in the reaction mixture. These "poisons" bind to the active sites of the palladium, preventing it from participating in the catalytic cycle and leading to a significant decrease in reaction rate and overall yield.[5] This deactivation can be either reversible or irreversible.

Q2: What are the most common catalyst poisons I should be aware of?

A2: Several classes of compounds are known to poison palladium catalysts. The most common culprits include:

-

Sulfur Compounds: Thiols, sulfides, and even elemental sulfur can irreversibly bind to the palladium center, rendering it inactive.[6] These can be introduced as impurities in reagents or solvents.

-

Coordinating Functional Groups: Functional groups on the organotrifluoroborate or the coupling partner that can strongly coordinate to the palladium center may act as inhibitors.

-

Excess Halide Ions: While a halide is a necessary component of the organohalide coupling partner, a high concentration of halide anions can lead to the formation of stable, inactive palladium-halide complexes.

-

Metallic Impurities: Trace amounts of other metals, such as lead, mercury, or arsenic, can deactivate the catalyst by forming stable alloys or complexes with the active sites.[5][7]

Q3: Are organotrifluoroborates more or less susceptible to issues related to catalyst poisoning compared to boronic acids?

A3: Organotrifluoroborates offer an advantage due to their "slow-release" mechanism.[4][8] Under basic conditions, they hydrolyze to the corresponding boronic acid, which then participates in the catalytic cycle. This slow, in-situ generation of the active boronic acid species can help to minimize side reactions.[4][8] However, the organotrifluoroborate starting material itself can contain impurities that may poison the catalyst. Therefore, the purity of the organotrifluoroborate is just as critical as that of a boronic acid.

Q4: How does the choice of palladium catalyst and ligand influence its susceptibility to poisoning?